molecular formula C10H16 B011609 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane CAS No. 110656-00-3

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane

Cat. No. B011609
M. Wt: 136.23 g/mol
InChI Key: YDXZOZAYBOKILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, also known as TPC, is a cyclobutane derivative that has been widely studied for its potential applications in various fields of research. TPC is a colorless liquid that has a characteristic odor and is highly flammable. It is a stable compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is not fully understood, but it is believed to involve the inhibition of ion channels, particularly the voltage-gated potassium channels. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to selectively inhibit the activity of certain potassium channels, which can lead to the modulation of various physiological processes, including neuronal excitability and muscle contraction.

Biochemical And Physiological Effects

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its stability, which makes it a suitable compound for various lab experiments. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is also relatively easy to synthesize using various methods. However, one of the limitations of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its high flammability, which requires special precautions when handling the compound.

Future Directions

There are several future directions for the research on 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with ion channels and other biomolecules. Additionally, the use of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane as a monomer for the synthesis of novel polymers with unique properties is an area of interest for material science researchers.

Synthesis Methods

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane can be synthesized using different methods, including the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl chloride in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a building block for the synthesis of various compounds, including biologically active molecules. In material science, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature. In medicinal chemistry, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential as an anticancer agent and as a modulator of ion channels.

properties

CAS RN

110656-00-3

Product Name

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,1,2-trimethyl-2-prop-1-ynylcyclobutane

InChI

InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3

InChI Key

YDXZOZAYBOKILQ-UHFFFAOYSA-N

SMILES

CC#CC1(CCC1(C)C)C

Canonical SMILES

CC#CC1(CCC1(C)C)C

synonyms

Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI)

Origin of Product

United States

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